molecular formula C19H22N6O2 B2806458 2-methyl-6-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1172417-68-3

2-methyl-6-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2806458
CAS RN: 1172417-68-3
M. Wt: 366.425
InChI Key: ZRCRGCBWPVQCAK-UHFFFAOYSA-N
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Description

The compound “2-methyl-6-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one” is a complex organic molecule. It contains several functional groups, including a pyridazinone ring, a piperazine ring, and a benzimidazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzimidazole ring and the coupling of this ring with the piperazine and pyridazinone rings . The exact methodology would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its three-ring system. The benzimidazole and pyridazinone rings are aromatic, contributing to the compound’s stability . The piperazine ring is a saturated six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the carbonyl group in the pyridazinone ring could potentially undergo nucleophilic addition reactions . The nitrogen atoms in the piperazine and benzimidazole rings could act as bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor or acceptor .

Scientific Research Applications

Synthesis of Imidazoles

The compound contains a 1H-benzo[d]imidazol-2-yl group, which is a key component in the synthesis of imidazoles . Imidazoles are important heterocyclic structural motifs in functional molecules and are utilized in a diverse range of applications .

Pharmaceuticals and Agrochemicals

Imidazoles, which can be synthesized using this compound, have traditional applications in pharmaceuticals and agrochemicals . They are used in the development of various drugs and agricultural chemicals .

Solar Cells and Optical Applications

Imidazoles are also being deployed in emerging research into dyes for solar cells and other optical applications . The compound could potentially be used in the development of these technologies .

Functional Materials

The compound could be used in the synthesis of functional materials . Imidazoles are being used in the development of various functional materials .

Catalysis

Imidazoles are used in catalysis . The compound could potentially be used in the development of new catalysts .

Antiproliferative Activity

The compound could potentially be used in the development of new drugs with antiproliferative activity . A series of new compounds were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .

Enhanced Aqueous Solubility

The insertion of a piperazine unit in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility . This could potentially improve the oral absorption of drugs .

Biological Activity Screening

The compound could be used in the synthesis of new heterocyclic compounds for biological activity screening . It was found that certain derivatives of the compound showed significant antitumor activity .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activity of many benzimidazole derivatives . Further studies could also investigate the compound’s physical and chemical properties in more detail.

properties

IUPAC Name

2-methyl-6-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-22-16-6-4-3-5-14(16)20-17(22)13-24-9-11-25(12-10-24)19(27)15-7-8-18(26)23(2)21-15/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCRGCBWPVQCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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